Pelargonidin Chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

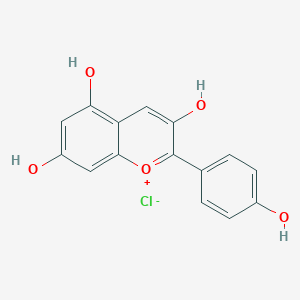

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZJXMTXCOTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7690-51-9 (Parent) | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001020859 | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-04-3 | |

| Record name | Pelargonidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Pelargonidin Chloride (CAS No. 134-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a naturally occurring plant pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Its CAS number is 134-04-3.[2][3][4][5] Beyond its role as a pigment, this compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of its physicochemical characteristics, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

Physicochemical Properties

This compound is a water-soluble compound that exhibits a characteristic red color in acidic solutions, which transitions to a bluish hue in neutral to alkaline conditions.

| Property | Value | Source |

| CAS Number | 134-04-3 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₁ClO₅ | [2][3] |

| Molecular Weight | 306.70 g/mol | [4] |

| Appearance | Red to brown solid/powder | [4][6] |

| Purity | Typically >97% by HPLC | [2] |

| Solubility | Soluble in DMSO, methanol, and ethanol. | [6] |

| Storage | Store at 2-8°C, protected from light. | [6] |

| UV/Vis λmax | 275, 520 nm | Not explicitly found in search results |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and cytoprotective effects being the most extensively studied. A key mechanism of action is its modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Keap1/Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted.

This compound promotes the dissociation of Nrf2 from Keap1.[2][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][6] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Biological Activity

The bioactivity of this compound has been quantified in various in vitro and in vivo studies.

| Assay | Cell Line/Model | Effect | Concentration/Dose | Source |

| Cell Viability (MTT Assay) | JB6 P+ cells | Time- and dose-dependent inhibition of cell viability | 10-100 µM (1, 3, 5 days) | [6] |

| Cell Cycle Arrest | JB6 P+ cells | Induction of cell cycle arrest at sub-G1 phase | 10, 30, 50 µM (3 days) | [6] |

| Gene Expression (mRNA & Protein) | JB6 P+ cells | Increased expression of HO-1, NQO1, and Nrf2 | 10, 30, 50 µM (5 days) | [6] |

| Cytotoxicity (MTT Assay) | HT29 cells | Irreversible inhibition of cell viability | GI₅₀ = 0.31 µM (24 hours) | [8] |

| Neuroprotection | Rat model of spinal cord injury | Improved functional recovery and attenuated neuropathic pain | 1, 2, and 4 mM (intrathecal injection) | [5] |

| Cytoprotection | HepG2 cells | Increased cell viability against citrinin-induced toxicity | 50 and 100 µM | [2][4][7] |

Experimental Protocols

In Vitro Cell Viability Assessment using MTT Assay

This protocol is adapted from a study where this compound was used to protect HepG2 cells against citrinin-induced cytotoxicity.[2][4][7]

Objective: To determine the effect of a test compound on the viability of cultured mammalian cells.

Materials:

-

HepG2 (Human liver hepatocellular carcinoma) cell line

-

Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution

-

This compound (CAS 134-04-3)

-

Test compound (e.g., a toxin like citrinin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

24-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed HepG2 cells in 24-well plates at a desired density and allow them to adhere and grow for 24-48 hours in complete MEM.

-

Treatment:

-

For assessing the protective effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 50 and 100 µM) in serum-free media for 2 hours.[2][4][7]

-

Following pre-incubation, add the cytotoxic agent (e.g., citrinin) at its determined IC₅₀ concentration and incubate for 24 hours.[2][4][7]

-

Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the cytotoxic agent alone.

-

-

MTT Incubation:

-

After the 24-hour treatment period, remove the culture medium.

-

Add 500 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 500 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Express the results as a percentage of the control (untreated cells) to determine cell viability.

-

Figure 2: Workflow for the MTT cell viability assay.

In Vivo Neuroprotection Study in a Rat Model

This protocol is based on a study investigating the neuroprotective effects of pelargonidin in a rat model of spinal cord injury.[5]

Objective: To evaluate the in vivo efficacy of this compound in promoting functional recovery and reducing neuropathic pain.

Materials:

-

Adult male Wistar rats (230-250 g)

-

This compound

-

Distilled water (for vehicle control)

-

Anesthetic agents

-

Surgical instruments for laminectomy

-

Apparatus for inducing spinal cord compression injury

-

Behavioral testing equipment (e.g., for assessing motor function)

Methodology:

-

Animal Groups: Randomly assign rats to different groups:

-

Sham group (laminectomy without injury, receives vehicle)

-

Spinal Cord Injury (SCI) group (laminectomy with injury, receives vehicle)

-

Treatment groups (laminectomy with injury, receive different doses of pelargonidin, e.g., 1, 2, and 4 mM).[5]

-

-

Surgical Procedure:

-

Anesthetize the rats according to approved institutional protocols.

-

Perform a laminectomy at the appropriate spinal level to expose the spinal cord.

-

In the SCI and treatment groups, induce a compression injury to the spinal cord.

-

-

Drug Administration:

-

Thirty minutes after the injury, administer this compound or the vehicle via intrathecal injection (10 µL).[5]

-

-

Post-operative Care and Behavioral Assessment:

-

Provide appropriate post-operative care, including analgesics and bladder expression.

-

At regular intervals post-injury, conduct behavioral assessments to evaluate motor function and neuropathic pain.

-

-

Biochemical and Histological Analysis:

-

At the end of the study period, collect serum and spinal cord tissue.

-

Analyze serum for markers of oxidative stress (e.g., catalase and glutathione activity).[5]

-

Perform histological analysis of the spinal cord tissue to assess the extent of injury and any neuroprotective effects.

-

Conclusion

This compound is a promising natural compound with well-documented antioxidant and cytoprotective activities, primarily mediated through the activation of the Nrf2 signaling pathway. Its potential therapeutic applications in conditions associated with oxidative stress and inflammation warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this bioactive molecule.

References

- 1. CAS 134-04-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pelargonidin Chloride chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Beyond its role as a natural colorant, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its modulation of critical signaling pathways. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is the chloride salt of pelargonidin, a flavylium cation. Its core structure consists of a C6-C3-C6 flavonoid skeleton with hydroxyl groups at the 3, 5, 7, and 4' positions. The positive charge on the heterocyclic C ring is stabilized by the chloride anion.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride |

| Synonyms | Pelargonidol chloride, 3,4',5,7-Tetrahydroxyflavylium chloride, 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride |

| CAS Number | 134-04-3 |

| Molecular Formula | C₁₅H₁₁ClO₅ |

| Molecular Weight | 306.70 g/mol |

Physicochemical Properties

This compound is a red to brown crystalline solid.[2] It is known to be hygroscopic and should be stored in a dry environment.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid | [3] |

| Color | Red to brown | [2] |

| Melting Point | >300 °C (decomposes) | Note: Conflicting data exists, with some sources reporting around 244°C. Further verification is recommended. |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and dimethylformamide (approx. 1 mg/mL in organic solvents) | [3] |

| UV-Vis Absorption (λmax) | 269, 426, 524 nm (in methanol) | [3] |

Note on NMR Data: While ¹H and ¹³C NMR are standard techniques for the structural elucidation of organic molecules, readily available, detailed spectral data with assigned chemical shifts for this compound in common deuterated solvents is limited in the public domain. Researchers are advised to acquire their own NMR data for rigorous structural confirmation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with key cellular signaling pathways.

Antioxidant Activity and the Keap1/Nrf2 Signaling Pathway

This compound is a potent antioxidant, capable of scavenging free radicals. Its antioxidant mechanism is, in part, mediated by the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes that play a critical role in cellular defense against oxidative stress.

Figure 1. this compound Activation of the Nrf2 Pathway.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a variety of diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This inhibition can occur at various points, including the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.

Figure 2. Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol provides a general method for the extraction and purification of anthocyanins, including this compound, from plant sources such as berries, flowers, and colored leaves.

Materials:

-

Plant material (fresh or frozen)

-

Methanol or ethanol

-

Hydrochloric acid (HCl) or formic acid

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Homogenize 100 g of the plant material with 500 mL of acidified methanol (0.1% HCl, v/v).

-

Macerate the mixture for 24 hours at 4°C in the dark.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

-

-

Purification:

-

Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).

-

Load the concentrated aqueous extract onto the SPE cartridge.

-

Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.

-

Elute the anthocyanins with 15 mL of acidified methanol.

-

Evaporate the methanol from the eluate to dryness under a stream of nitrogen.

-

-

HPLC Fractionation (Optional for high purity):

-

Redissolve the dried anthocyanin extract in a suitable mobile phase.

-

Inject the sample into an HPLC system equipped with a semi-preparative C18 column.

-

Use a gradient of acidified water (A) and acidified methanol (B) to separate the individual anthocyanins.

-

Collect the fraction corresponding to the retention time of this compound (determined using a standard).

-

Confirm the identity and purity of the isolated compound using LC-MS and NMR.

-

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay:

-

In a 96-well plate, add 100 µL of various concentrations of the this compound stock solution (e.g., 1-100 µg/mL).

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol outlines a method to visualize and quantify the inhibitory effect of this compound on the nuclear translocation of NF-κB in cultured cells.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

4% Paraformaldehyde in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes. Include an unstimulated control.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and NF-κB (e.g., green or red) channels.

-

Analyze the images to determine the localization of NF-κB. In unstimulated or this compound-treated cells, NF-κB staining should be predominantly cytoplasmic. In stimulated cells, the staining will be concentrated in the nucleus.

-

Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

This compound is a naturally occurring anthocyanidin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, provide a strong basis for its further investigation as a therapeutic agent for a variety of inflammation- and oxidative stress-related disorders. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising flavonoid. Further research, particularly in the areas of bioavailability, metabolism, and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Natural Sources and Biosynthesis of Pelargonidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is responsible for many of the orange and red hues observed in the plant kingdom. This document provides a comprehensive overview of the natural distribution of this compound and its glycosidic forms, detailing its presence in a variety of fruits, vegetables, and ornamental flowers. Furthermore, it elucidates the intricate biosynthetic pathway leading to its formation, from primary metabolites to the final anthocyanin products. This guide also compiles detailed experimental protocols for the extraction, quantification, and characterization of pelargonidin and for the analysis of its biosynthetic enzymes and corresponding gene expression. The information herein is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, plant biology, and drug development.

Natural Sources of this compound

Pelargonidin and its glycosides are widespread in the plant kingdom, contributing to the vibrant orange and red colors of many flowers, fruits, and vegetables. The primary dietary sources of pelargonidin are berries, particularly strawberries and raspberries. It is also found in other fruits such as plums and pomegranates, as well as in vegetables like red radish and in legumes, notably kidney beans.[1] In flowers, pelargonidin is a key pigment in red geraniums, the spathes of Philodendron, and the orange-colored flowers of the blue pimpernel.[1]

The concentration of pelargonidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and stage of maturity. Below is a summary of the quantitative data available for pelargonidin and its common glycosides in various natural sources.

Table 1: Quantitative Content of Pelargonidin and its Glycosides in Various Natural Sources

| Natural Source | Plant Part | Pelargonidin Derivative(s) | Concentration Range | Reference(s) |

| Fruits | ||||

| Strawberry (Fragaria x ananassa) | Fruit | Pelargonidin-3-O-glucoside | 20.28 - 68.27 mg/100g FW | [2] |

| Fruit | Pelargonidin-3-O-rutinoside | 0.00 - 5.54 mg/100g FW | ||

| Fruit | Pelargonidin-3-O-(6''-succinyl-glucoside) | 0.00 - 31.31 mg/100g FW | [3] | |

| Fruit | Total Pelargonidin Glycosides | 200 - 600 mg/kg FW | [4] | |

| Raspberry, Red (Rubus idaeus) | Fruit | Pelargonidin-3-O-sophoroside | Present, not quantified | |

| Fruit | Pelargonidin-3-O-glucoside | 0.00 - 4.87 mg/100g FW | [2] | |

| Fruit | Total Anthocyanins (including pelargonidin glycosides) | 13.88 - 38.43 mg/100g FW | [5] | |

| Raspberry, Black (Rubus occidentalis) | Fruit | Pelargonidin-3-rutinoside | Present, not quantified | [6] |

| Pomegranate (Punica granatum) | Juice | Pelargonidin-3-O-glucoside | 0.02 - 0.99 mg/100mL | [2] |

| Vegetables | ||||

| Radish, Red (Raphanus sativus) | Epidermal Tissue | Total Monomeric Anthocyanins (as pelargonidin-glucoside) | 154 ± 13 mg/100g | [7][8] |

| Skin | Total Anthocyanins | 39.3 - 193 mg/100g | [9] | |

| Root | Total Anthocyanins | 16.5 - 76.9 mg/100g | [9] | |

| Legumes | ||||

| Kidney Bean, Red (Phaseolus vulgaris) | Seed Coat | Pelargonidin-3-O-glucoside | 0 - 0.59 mg/g of dried seed coats | [1][10] |

| Kidney Bean, Black (Phaseolus vulgaris) | Seed Coat | Pelargonidin-3-O-glucoside | Present, not quantified | [2] |

FW: Fresh Weight

Biosynthesis of Pelargonidin

The biosynthesis of pelargonidin is an integral part of the well-characterized flavonoid and anthocyanin pathways, which commence with the shikimate pathway. This central metabolic route provides the precursor L-phenylalanine, which then enters the phenylpropanoid pathway.

The Phenylpropanoid and Flavonoid Pathways

The key steps and enzymes involved in the biosynthesis of pelargonidin are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This is the first committed step in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol.

-

Dihydroflavonol 4-Reductase (DFR): This is a critical branching point in the anthocyanin pathway. DFR reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR is a major determinant of the type of anthocyanidin produced. For pelargonidin synthesis, DFR must efficiently reduce dihydrokaempferol to leucopelargonidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS catalyzes the oxidation of leucoanthocyanidins to the corresponding colored anthocyanidins. In this case, leucopelargonidin is converted to pelargonidin.

-

Glycosylation: The unstable pelargonidin aglycone is subsequently stabilized by glycosylation, most commonly at the 3-hydroxyl group, to form pelargonidin-3-O-glucoside (callistephin) and other glycosides. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT). Further modifications, such as acylation, can also occur.

Caption: Biosynthetic pathway of Pelargonidin.

Experimental Protocols

Extraction of Pelargonidin and other Anthocyanins

A general protocol for the extraction of anthocyanins from plant material, optimized for strawberries, is provided below. This can be adapted for other plant tissues.

Materials:

-

Plant material (fresh, frozen, or freeze-dried)

-

Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator (optional)

-

Solid-phase extraction (SPE) C18 cartridges (for purification)

Procedure:

-

Homogenize a known weight of the plant material with the acidified extraction solvent (e.g., 1:10 w/v).

-

Protect the mixture from light and agitate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).

-

Centrifuge the mixture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the solid debris.

-

Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

-

Combine the supernatants. The crude extract can be concentrated under vacuum if necessary.

-

For purification, the extract can be passed through a C18 SPE cartridge, washed with acidified water to remove sugars and other polar compounds, and then the anthocyanins are eluted with acidified methanol.

Quantification of Pelargonidin

A. Spectrophotometric Method (pH Differential Method)

This method is suitable for determining the total monomeric anthocyanin content.

Materials:

-

Anthocyanin extract

-

Potassium chloride buffer (0.025 M, pH 1.0)

-

Sodium acetate buffer (0.4 M, pH 4.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Dilute the anthocyanin extract with the pH 1.0 buffer and a separate aliquot with the pH 4.5 buffer.

-

Allow the solutions to equilibrate for 15-20 minutes.

-

Measure the absorbance of both solutions at the wavelength of maximum absorption for pelargonidin glycosides (around 510-520 nm) and at 700 nm (to correct for haze).

-

Calculate the absorbance (A) as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

-

Calculate the monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of pelargonidin-3-glucoside (433.4 g/mol ), DF is the dilution factor, ε is the molar extinction coefficient of pelargonidin-3-glucoside (typically around 15,600 L·cm-1·mol-1), and l is the pathlength in cm.

B. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the separation and quantification of individual pelargonidin glycosides.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Aqueous formic acid (e.g., 5%).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 30-60 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: DAD at ~520 nm and/or MS in positive ion mode.

-

Quantification: Based on a calibration curve of an authentic pelargonidin-3-glucoside standard.

Caption: HPLC analysis workflow for Pelargonidin.

Enzyme Assays for Biosynthetic Enzymes

A. Dihydroflavonol 4-Reductase (DFR) Assay

Materials:

-

Plant protein extract

-

Dihydrokaempferol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Ethyl acetate for extraction

-

Acidic butanol for conversion of leucoanthocyanidin to pelargonidin

-

Spectrophotometer or HPLC

Procedure:

-

Incubate the protein extract with dihydrokaempferol and NADPH in the reaction buffer at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding ethyl acetate to extract the leucoanthocyanidin product.

-

Evaporate the ethyl acetate and resuspend the residue in acidic butanol.

-

Heat the mixture to convert leucopelargonidin to pelargonidin.

-

Quantify the resulting pelargonidin spectrophotometrically at ~550 nm or by HPLC.

B. Anthocyanidin Synthase (ANS) Assay

Materials:

-

Plant protein extract

-

Leucopelargonidin (substrate)

-

2-oxoglutarate, Fe(II), and ascorbate (cofactors)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Ethyl acetate for extraction

-

HPLC

Procedure:

-

Incubate the protein extract with leucopelargonidin and cofactors in the reaction buffer at a controlled temperature.

-

Stop the reaction and extract the pelargonidin product with ethyl acetate.

-

Analyze the extract by HPLC to quantify the pelargonidin formed.

Gene Expression Analysis

The expression levels of the genes encoding the biosynthetic enzymes can be quantified using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

Workflow:

-

RNA Extraction: Isolate total RNA from the plant tissue of interest.

-

DNase Treatment: Remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., CHS, CHI, F3H, DFR, ANS) and a reference gene for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes.

Caption: RT-qPCR workflow for gene expression.

Conclusion

This compound and its glycosides are significant natural pigments with potential applications in the food, cosmetic, and pharmaceutical industries. A thorough understanding of their natural distribution and biosynthetic pathway is crucial for their effective utilization. This technical guide provides a foundational resource for researchers, summarizing the key information on the sources, biosynthesis, and experimental analysis of pelargonidin. The provided protocols and data serve as a starting point for further investigation into this important class of flavonoids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing all foods in which the polyphenol Pelargonidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 3. Showing details for content value of Pelargonidin 3-O-(6''-succinyl-glucoside) in Strawberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Anthocyanin profile of Korean cultivated kidney bean (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Preliminary Screening of Pelargonidin Chloride's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride, a member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the red and orange hues in many fruits, berries, and flowers.[1] Beyond its role as a colorant, pelargonidin and its glycosides have garnered significant scientific interest for their diverse biological activities and potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antidiabetic, and cardiovascular effects. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.

Antioxidant and Pro-oxidant Activity

This compound is a potent antioxidant, primarily acting as a scavenger of free radicals like nitric oxide and reactive oxygen species (ROS).[1][4][5] This activity is crucial in mitigating cellular oxidative stress, which is implicated in numerous chronic diseases.[6] The antioxidant mechanism involves the donation of an electron from its phenolic hydroxyl groups to stabilize free radicals.[6] Interestingly, under certain conditions, such as the presence of transition metals like copper, it can also exhibit pro-oxidant properties, which may contribute to its anticancer effects by inducing oxidative stress within tumor cells.[7]

A key mechanism for its antioxidant effect is the activation of the Keap1/Nrf2 signaling pathway.[8][9] Pelargonidin promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H/quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[3][4][8]

Quantitative Data: Antioxidant Activity

| Assay Type | Model System | Key Findings | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | Rat Hippocampus (Aβ-induced) | Treatment with 3 mg/kg pelargonidin (i.p.) significantly increased the antioxidant power of hippocampus homogenate. | [4][10] |

| Free Radical Scavenging | Chemical Assays (DPPH, ABTS) | Pelargonidin demonstrates effective scavenging of DPPH and ABTS radicals in vitro. | [11] |

| Oxidative Stress Protection | HL-60 Cells | Significantly protected against NQO-induced oxidative stress and prevented the reduction in glutathione (GSH) levels. | [12] |

| Enzyme Upregulation | HepG2 Cells | Pretreatment with 50-100 µM this compound significantly upregulated the activity of HO-1, glutathione transferase, glutathione peroxidase, SOD, and quinone reductase. | [8] |

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from methods used to assess the antioxidant capacity of tissue homogenates following pelargonidin treatment.[10]

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100-1000 µM).

-

-

Sample Preparation:

-

Homogenize tissue samples (e.g., hippocampus) in a suitable buffer on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the sample supernatant or standard to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the FRAP value of the samples by comparing their absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.

-

Signaling Pathway: Keap1/Nrf2 Activation

Caption: Pelargonidin activates the Keap1/Nrf2 antioxidant pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[9][13] This effect is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][9] By preventing the activation of NF-κB, pelargonidin can reduce the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[9]

Quantitative Data: Anti-inflammatory Effects

| Assay Type | Model System | Concentration/Dose | Key Findings | Reference |

| Nitric Oxide (NO) Production | Macrophages | Dose-dependent | Inhibits iNOS protein and mRNA expression, leading to reduced NO production. | [13] |

| NF-κB Activity | In vitro models | - | Inhibits the activation of NF-κB. | [5][9] |

| Neuropathic Pain | Rat Spinal Cord Injury Model | 1, 2, and 4 mM (intrathecal) | Significantly attenuated neuropathic pain and reduced serum nitrite levels. | [9] |

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants to quantify NO production.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Standard: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 1-100 µM) in the cell culture medium.

-

-

Assay Procedure:

-

Add 50 µL of sample supernatant or standard to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples using the NaNO₂ standard curve.

-

Signaling Pathway: NF-κB Inhibition

Caption: Pelargonidin inhibits the pro-inflammatory NF-κB pathway.

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer cell lines.[2] Its mechanisms are multifaceted, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).[4][14][15] In lung cancer (A549) and osteosarcoma (U2OS) cells, pelargonidin induces apoptosis by promoting the generation of endogenous ROS, leading to a reduction in mitochondrial membrane potential (MMP).[14][15] It can also trigger G2/M phase cell cycle arrest.[15] Furthermore, pelargonidin has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[15]

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A549 | Lung Cancer | IC₅₀ (48h) | 20 µM | [2][16] |

| U2OS | Osteosarcoma | IC₅₀ | 15 µM | [15] |

| JB6 P+ | Mouse Epidermal | Viability | 10-100 µM inhibits viability in a dose- and time-dependent manner. | [2][4] |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | Pretreatment (50-100 µM) protects against citrinin-induced cytotoxicity. | [8] |

| HT-29 | Colon Adenocarcinoma | Apoptosis | Induces apoptosis. | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 5,000-10,000 cells/well.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Signaling Pathway: PI3K/AKT Inhibition and Apoptosis

References

- 1. This compound | 134-04-3 | FP34134 | Biosynth [biosynth.com]

- 2. glpbio.com [glpbio.com]

- 3. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]

- 9. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus of male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antigenotoxic effects of the phytoestrogen this compound and the polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pelargonidin induces antitumor effects in human osteosarcoma cells via autophagy induction, loss of mitochondrial membrane potential, G2/M cell cycle arrest and downregulation of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pelargonidin Inhibits Cell Growth and Promotes Oxidative Stress-Mediated Apoptosis in Lung Cancer A549 Cells [ouci.dntb.gov.ua]

Phytoestrogen Effects of Pelargonidin Chloride: A Technical Guide for Researchers

Abstract

Pelargonidin Chloride, an anthocyanidin chloride, is a naturally occurring plant pigment recognized for its role as a phytoestrogen.[1] This technical guide provides a comprehensive overview of the current research on the phytoestrogenic effects of this compound, targeting researchers, scientists, and drug development professionals. It consolidates available data on its mechanism of action, experimental evidence from in vitro and in vivo models, and the signaling pathways it modulates. This document aims to serve as a foundational resource, presenting detailed experimental protocols and summarizing quantitative findings to facilitate further investigation into the therapeutic potential of this compound as a selective estrogen receptor modulator (SERM).

Introduction

This compound is the chloride salt of pelargonidin, an anthocyanidin responsible for the red and orange hues in many fruits and berries.[1] As a member of the flavonoid class of phytochemicals, it possesses a structural similarity to endogenous 17β-estradiol, allowing it to interact with estrogen receptors (ERs) and exert estrogen-like or anti-estrogenic effects.[2] This mimicry classifies this compound as a phytoestrogen, a group of plant-derived compounds that have garnered significant interest for their potential roles in hormone-dependent conditions, including menopausal symptoms, osteoporosis, cardiovascular disease, and certain cancers.[3] Understanding the specific interactions of this compound with ER subtypes and its downstream signaling effects is critical for evaluating its pharmacological profile and therapeutic utility.

Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism underlying the phytoestrogenic activity of this compound is its ability to bind to estrogen receptors, specifically Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the receptor-ligand complex can initiate a cascade of molecular events through two main pathways:

-

Genomic (Nuclear) Signaling: The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

-

Non-Genomic (Membrane-Initiated) Signaling: A subpopulation of ERs located at the cell membrane can rapidly activate cytoplasmic signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways, upon ligand binding, leading to more immediate cellular responses.

Phytoestrogens often exhibit differential binding affinity for ERα and ERβ, leading to tissue-specific and context-dependent effects, functioning as Selective Estrogen Receptor Modulators (SERMs). While direct competitive binding assays for this compound are not extensively reported, studies on similar anthocyanins suggest a potential preference for ERβ.[4] Research on pelargonidin in animal models indicates competitive binding with estradiol, supporting its role as an ER ligand in vivo.[5]

Figure 1: Simplified signaling pathway for this compound's phytoestrogenic action.

Quantitative Data and Experimental Evidence

While specific relative binding affinity (RBA) or IC50 values for this compound's interaction with estrogen receptors are not prominently available in the current literature, various studies provide quantitative evidence of its biological effects.

Summary of Observed Effects

The following table summarizes key findings from in vitro and in vivo studies, demonstrating the biological activities of pelargonidin relevant to its phytoestrogenic and cellular protective roles.

| Study Focus | Model System | Concentration(s) / Dose(s) | Key Quantitative Finding(s) | Reference |

| Antioxidant & Antigenotoxic Effects | Human HL-60 cells | ≤ 2 µM | Significant protection against NQO-induced oxidative stress; prevented NQO-induced reduction in GSH level. | [2] |

| Cytoprotection | Human HepG2 cells | 50 & 100 µM | Pretreatment with 100 µM PC maintained cell viability at 84.5% against citrinin-induced toxicity. | [6] |

| Anti-Tumorigenesis | BALB/c mice (DMBA-induced) | 25, 50, 100 mg/kg | Dose-dependently reduced mean tumor volume and increased serum levels of unbound estradiol. | [5] |

| Genotoxic Stress Reduction | Mice | 2.5 - 20 mg/kg | All test doses significantly reduced the genotoxicity of diepoxybutane (DEB). | [7] |

Comparative Binding Affinities of Other Phytoestrogens

To provide context, the following table presents reported binding affinities for well-characterized phytoestrogens. These values are typically determined via competitive radiometric binding assays.

| Compound | Receptor | Relative Binding Affinity (RBA %)(E2 = 100%) | IC50 (nM) | Reference |

| 17β-Estradiol (E2) | ERα | 100 | ~5.9 | [8] |

| Genistein | ERα | ~0.001% - 1 | Varies | [8][9] |

| ERβ | ~0.021% - 6.8% | Varies | [9] | |

| Daidzein | ERα / ERβ | Lower than Genistein | Varies | [9][10] |

Note: RBA and IC50 values can vary significantly between assay systems and laboratories.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to assess the phytoestrogenic and related activities of compounds like this compound.

ER Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.

Figure 2: General workflow for an Estrogen Receptor (ER) competitive binding assay.

Methodology:

-

Receptor Preparation: Estrogen receptors (ERα or ERβ) are sourced, often from ovariectomized rat uteri or recombinant protein expression systems.[11]

-

Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E₂) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the receptor-bound estradiol is separated from the free estradiol.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.[8]

Cell Viability and Cytotoxicity Assay (MTT & LDH)

These assays are fundamental for determining the dose-response relationship of a compound on cell lines.

Methodology:

-

Cell Culture: A relevant human cell line (e.g., HepG2, HL-60) is cultured in appropriate media and seeded into 96-well plates.[6]

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours). For cytoprotection studies, cells are pre-treated with this compound before exposure to a known toxin.[6]

-

MTT Assay: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.

-

LDH Assay: To measure cytotoxicity, the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified.

-

Data Analysis: Cell viability is expressed as a percentage relative to an untreated control. The IC50 (concentration causing 50% inhibition of cell growth) can be calculated.

Figure 3: Logical relationship between cell state and viability/cytotoxicity assays.

Conclusion and Future Directions

This compound is a phytoestrogen with demonstrated biological activity, including antioxidant, antigenotoxic, and anti-tumorigenic properties.[2][5] Its mechanism of action is presumed to be mediated, at least in part, through interaction with estrogen receptors, as supported by in vivo competitive binding evidence.[5] However, a significant gap exists in the literature regarding the precise quantitative characterization of its binding affinity and selectivity for ERα and ERβ.

Future research should prioritize:

-

Quantitative Binding Studies: Performing rigorous competitive binding assays to determine the RBA and IC50 values of this compound for both ERα and ERβ.

-

Receptor-Specific Activity: Utilizing cell lines selectively expressing ERα or ERβ in reporter gene assays to elucidate its agonist or antagonist activity at each receptor subtype.

-

In Vivo Efficacy: Expanding in vivo studies to explore its effects in validated models of hormone-dependent conditions, such as osteoporosis and postmenopausal symptoms.

A thorough understanding of these parameters will be essential to fully unlock the therapeutic potential of this compound as a novel SERM for clinical applications.

References

- 1. This compound | C15H11ClO5 | CID 67249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antigenotoxic effects of the phytoestrogen this compound and the polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Safety Concerns on Herbal Products with Assumed Phytoestrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytoestrogenic Activity of Blackcurrant Anthocyanins Is Partially Mediated through Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Pelargonidin against DMBA-Induced Mammary Tumorigenesis in BALB/c Mice through Reduced Oxidative Stress and Lipid Anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]

- 7. Intake of anthocyanidins pelargonidin and cyanidin reduces genotoxic stress in mice induced by diepoxybutane, urethane and endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of Estrogenic Compounds to Recombinant Estrogen Receptor-α: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Pelargonidin Chloride: A Technical Guide for Researchers

An in-depth examination of the solubility of pelargonidin chloride in methanol and other common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and protocols for its effective use.

This compound, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the orange and red hues in many fruits and flowers. Its potential therapeutic properties have garnered significant interest in the scientific community. A thorough understanding of its solubility is paramount for researchers engaged in in-vitro and in-vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in methanol and other relevant solvents, supported by experimental methodologies and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the physicochemical properties of the solvent, including its polarity, hydrogen bonding capacity, and pH. The following table summarizes the available quantitative and qualitative solubility data for this compound in various laboratory solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Notes |

| Methanol | CH₃OH | 32.04 | 33.0 | Slightly Soluble [1][2][3][4][5] | Acidification is often used to improve the solubility and stability of anthocyanins in alcoholic solvents. |

| Ethanol | C₂H₅OH | 46.07 | 24.3 | ~1 mg/mL [6] | Similar to methanol, acidified ethanol is a common solvent for anthocyanin extraction and analysis. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 47.2 | ~1 mg/mL [6][7] or 50 mg/mL [8] | Higher solubility can be achieved with ultrasonic agitation.[8] Hygroscopic nature of DMSO can impact solubility.[8] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | 73.09 | 38.3 | ~1 mg/mL [6] | - |

| Water | H₂O | 18.02 | 80.1 | Soluble [9][10] | Solubility is highly pH-dependent. At low pH (acidic conditions), the flavylium cation form is red and water-soluble. |

| Chloroform | CHCl₃ | 119.38 | 4.8 | Soluble | Pelargonidin is one of the few anthocyanins reported to be soluble in chloroform. |

| Butyl Alcohol | C₄H₉OH | 74.12 | 17.8 | Soluble | Can be used for the extraction and purification of anthocyanins. |

Factors Influencing Solubility

The solubility of this compound is not solely dependent on the choice of solvent but is also significantly affected by several other factors:

-

pH: The structure and, consequently, the solubility of this compound are highly dependent on the pH of the medium. In acidic solutions (pH < 3), it primarily exists as the red-colored and more water-soluble flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase and chalcone, and finally to the blue quinoidal base, which can affect its solubility.

-

Temperature: Generally, the solubility of solids in liquid solvents increases with temperature. However, the stability of anthocyanins, including this compound, can be compromised at elevated temperatures, leading to degradation.

-

Purity of the Compound: The presence of impurities can affect the measured solubility.

-

Physical Form: The crystalline or amorphous nature of the solid can influence its dissolution rate and apparent solubility.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not extensively documented, a general and reliable method for determining the solubility of flavonoids, adaptable for this compound, involves the shake-flask method followed by a suitable analytical quantification technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., methanol, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD) or a UV-Vis spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

HPLC: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: A less specific but simpler method. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated using a previously established calibration curve.

-

-

Calculation: The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to experimentally determine the solubility under the exact conditions of interest. The provided data and protocols will aid researchers in the efficient and accurate use of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound 134-04-3 [sigmaaldrich.com]

- 3. portlandpress.com [portlandpress.com]

- 4. 134-04-3 | CAS DataBase [m.chemicalbook.com]

- 5. 134-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound CAS#: 134-04-3 [m.chemicalbook.com]

- 10. PELARGONIDIN-3-GLUCOSIDE CHLORIDE | 18466-51-8 [chemicalbook.com]

The Pivotal Role of Pelargonidin Chloride in Plant Physiology and Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is integral to various aspects of plant physiology, contributing not only to pigmentation but also playing a crucial role in the plant's defense mechanisms against a myriad of environmental challenges. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, with a particular focus on its biosynthesis, its role as a potent antioxidant, and its involvement in signaling pathways that govern stress responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction

This compound is a water-soluble pigment responsible for many of the orange and red hues observed in flowers, fruits, and leaves.[1][2] Beyond its aesthetic contribution, pelargonidin and its glycosides are vital secondary metabolites that significantly enhance a plant's ability to withstand both biotic and abiotic stresses.[3] These stresses, including drought, salinity, and high light intensity, trigger the accumulation of pelargonidin, which then acts to mitigate cellular damage, primarily through its antioxidant properties.[4] Understanding the intricate mechanisms by which this compound contributes to plant resilience offers valuable insights for the development of stress-tolerant crop varieties and for the exploration of its potential therapeutic applications in human health.

Biosynthesis of Pelargonidin

The biosynthesis of pelargonidin is a well-characterized branch of the flavonoid pathway, originating from the general phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The key enzymes directly involved in the formation of pelargonidin are:

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Flavanone 3-Hydroxylase (F3H)

-

Dihydroflavonol 4-Reductase (DFR)

-

Anthocyanidin Synthase (ANS)

The specificity of DFR is a critical determinant for the type of anthocyanidin produced. In plants that accumulate pelargonidin, DFR efficiently reduces dihydrokaempferol to leucopelargonidin, which is then converted to pelargonidin by ANS.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]

Pelargonidin Chloride as a Scavenger of Nitric Oxide Radicals: A Technical Guide

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is recognized for its potent antioxidant and anti-inflammatory properties. A key aspect of its biological activity is its ability to scavenge nitric oxide radicals and modulate nitric oxide signaling pathways. This technical guide provides an in-depth analysis of this compound's interaction with nitric oxide, summarizing quantitative data, detailing experimental protocols for its evaluation, and illustrating the core signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Nitric Oxide Scavenging and Modulation by this compound

This compound has been identified as a scavenger of nitric oxide radicals and an inhibitor of its production, contributing to its antioxidant and anti-inflammatory effects.[1][2] It has been shown to directly suppress serum nitrite levels, which are indicative of nitric oxide concentrations in biological systems.[3]

Quantitative Data Summary

While direct IC50 values for the scavenging of nitric oxide radicals by this compound are not consistently reported across the literature, its effects on nitric oxide production and related markers have been quantified in various studies. The table below summarizes the available quantitative data.

| Parameter Measured | System/Model | Concentration of this compound | Observed Effect | Reference |

| Nitrite Levels | Serum of rats with spinal cord injury | 2 mM | Significant decrease in serum nitrite levels | [3] |

| iNOS Protein and mRNA Expression | In vitro | Dose-dependent | Inhibition of iNOS protein and mRNA expression | [2] |

| Nitric Oxide Production | In vitro | Dose-dependent | Inhibition of NO production | [2] |

| Oxidative Stress | HL-60 cells | ≤ 2 µM | Significant protection against NQO-induced oxidative stress | [4] |

| Cell Viability | JB6 P+ cells | 10-100 µM | Inhibition of cell viability in a time- and dose-dependent manner | [1] |

| Cell Viability | HepG2 cells | 50 and 100 µM | No toxicity observed | [2] |

Mechanism of Action

The mechanism by which pelargonidin interacts with nitric oxide is multifaceted. It involves both the direct scavenging of the nitric oxide radical and the indirect inhibition of its synthesis. Theoretical studies investigating the direct scavenging mechanism suggest that the Hydrogen Atom Transfer (HAT) mechanism is implausible for the reaction between pelargonidin and the nitric oxide radical.[5] This indicates that other mechanisms, such as Single Electron Transfer followed by Proton Transfer (SET-PT), may be more favorable, although this was also found to be thermodynamically unfavorable in the same study.[5]

A significant component of pelargonidin's effect on nitric oxide levels is its ability to modulate cellular signaling pathways that control the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide during inflammation.[2][3]

Experimental Protocols

The evaluation of nitric oxide scavenging activity and the quantification of nitrite, a stable and quantifiable end-product of nitric oxide, are crucial for assessing the efficacy of compounds like this compound. The Griess assay is the most common method for this purpose.

Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method used to determine the concentration of nitrite in a sample.[3][6]

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, purple-colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[6]

Reagents:

-

Griess Reagent I: Sulfanilamide (SA) in an acidic solution (e.g., phosphoric acid or hydrochloric acid).

-